2,4-Dichlorophenol-d4

Catalog No.
S957539
CAS No.
202656-12-0
M.F
C6H4Cl2O
M. Wt
167.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichlorophenol-d4

CAS Number

202656-12-0

Product Name

2,4-Dichlorophenol-d4

IUPAC Name

1,3-dichloro-2,4,5-trideuterio-6-deuteriooxybenzene

Molecular Formula

C6H4Cl2O

Molecular Weight

167.02 g/mol

InChI

InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D/hD

InChI Key

HFZWRUODUSTPEG-MSWVZFBTSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O[2H])Cl)[2H])Cl)[2H]

Application 1: Internal Standard in Environmental Analysis

DCD4 serves as a valuable internal standard in environmental analysis, particularly for quantifying DCP in water and soil samples. Due to its close chemical similarity to DCP, DCD4 behaves similarly during extraction and analytical procedures. By adding a known amount of DCD4 to the sample before analysis, scientists can account for variations in sample preparation and instrument performance. The ratio of the measured signal of DCP to the signal of the internal standard (DCD4) provides a more accurate measure of the actual DCP concentration in the sample. This technique improves the accuracy, precision, and reproducibility of environmental monitoring data [1].

Source

Environmental applications of isotope-ratio mass spectrometry: )

2,4-Dichlorophenol-d4 is a deuterated form of 2,4-dichlorophenol, which is a chlorinated derivative of phenol. It has the molecular formula C6D4Cl2OC_6D_4Cl_2O and is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the phenolic ring, with deuterium replacing hydrogen atoms. This compound appears as a white solid and is mildly acidic, with a pKa value of approximately 7.9 . The deuterated version is used primarily in research applications, particularly in studies involving nuclear magnetic resonance spectroscopy due to its unique isotopic labeling.

2,4-DCP-d4 itself likely doesn't possess a specific mechanism of action. However, its role lies in aiding the study of mechanisms in other compounds. The strategically placed deuterium atoms can be used to probe reaction pathways and interactions using NMR spectroscopy, a technique highly sensitive to isotopic environments within a molecule [].

Typical of phenolic compounds. These include:

  • Electrophilic Substitution: The chlorine atoms on the aromatic ring can direct further electrophilic substitutions at the ortho and para positions.
  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, particularly under basic conditions.
  • Reduction Reactions: It can be reduced to 2,4-dichlorophenol or other derivatives using reducing agents such as lithium aluminum hydride.

The reactions involving 2,4-dichlorophenol-d4 may also be studied to understand the behavior of chlorinated phenols in environmental chemistry and toxicology.

2,4-Dichlorophenol exhibits biological activity that has been studied for its potential toxicological effects. It is known to be a metabolite of certain antibacterial agents and has been implicated in various health risks:

  • Toxicity: The compound is toxic with an LD50 of approximately 580 mg/kg when administered orally to rats . It can cause severe health effects including kidney and liver damage upon exposure.
  • Endocrine Disruption: Some studies suggest that chlorinated phenols may act as endocrine disruptors, affecting hormonal balance in organisms .
  • Carcinogenicity: While not classified as a mutagen, chronic exposure has been linked to various adverse effects on liver function and hematopoietic systems .

The synthesis of 2,4-dichlorophenol-d4 typically involves chlorination processes using deuterated phenolic precursors. One common method includes:

  • Chlorination of Deuterated Phenol: Deuterated phenol is reacted with chlorine gas in the presence of a catalyst (such as ferric chloride) under controlled temperature conditions.
  • Purification: The crude product is purified through distillation or recrystallization to obtain high-purity 2,4-dichlorophenol-d4.

This method ensures high yields and purity levels necessary for its application in research .

2,4-Dichlorophenol-d4 has several applications primarily within scientific research:

  • Nuclear Magnetic Resonance Spectroscopy: Its deuterated form makes it useful as an internal standard or solvent in NMR studies due to its distinct spectral properties.
  • Environmental Studies: It serves as a model compound for studying the degradation pathways of chlorinated phenols in environmental samples.
  • Pharmaceutical Research: Used in the synthesis of other compounds where isotopic labeling is required for tracking metabolic pathways.

Interaction studies involving 2,4-dichlorophenol-d4 often focus on its metabolic pathways and interactions with biological systems. Research has shown that it can be metabolized into various products via conjugation processes in liver tissues . Additionally, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Several compounds share structural similarities with 2,4-dichlorophenol-d4. Here are some notable examples:

Compound NameMolecular FormulaUnique Characteristics
2,6-DichlorophenolC6H4Cl2OC_6H_4Cl_2OChlorine at different positions; different biological activity.
2,4,6-TrichlorophenolC6H3Cl3OC_6H_3Cl_3OContains three chlorine atoms; higher toxicity profile.
PentachlorophenolC6Cl5OC_6Cl_5OHighly chlorinated; used as a pesticide but highly toxic.
ChlorophenolC6H5ClOC_6H_5ClOA simpler structure; used in various industrial applications.

Each of these compounds exhibits unique properties and biological activities that differentiate them from 2,4-dichlorophenol-d4. The presence of multiple chlorine substituents generally increases toxicity and alters metabolic pathways.

Molecular Structure and Isotopic Composition

2,4-Dichlorophenol-d4 is a deuterated isotopolog of 2,4-dichlorophenol with the molecular formula C6H4Cl2O, where four hydrogen atoms have been replaced with deuterium atoms [1]. The compound has a molecular weight of 167.02 grams per mole, compared to 163.00 grams per mole for the non-deuterated analogue [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 1,3-dichloro-2,4,5-trideuterio-6-deuteriooxybenzene [1].

The isotopic composition of 2,4-Dichlorophenol-d4 includes four deuterium atoms strategically positioned within the molecular structure [1]. Three deuterium atoms are located at positions 2, 4, and 5 on the benzene ring, while one deuterium atom replaces the hydrogen in the hydroxyl group at position 6 [1]. The Chemical Abstracts Service registry number for this deuterated compound is 202656-12-0 [1] [2].

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation: [2H]C1=C(C(=C(C(=C1O[2H])Cl)[2H])Cl)[2H] [1]. This notation clearly indicates the positions of deuterium substitution throughout the aromatic ring system and the hydroxyl functional group.

PropertyValueReference
Molecular FormulaC6H4Cl2O [1]
Molecular Weight167.02 g/mol [1]
Deuterium Atoms4 [1]
Chemical Abstracts Service Number202656-12-0 [1]
International Union of Pure and Applied Chemistry Name1,3-dichloro-2,4,5-trideuterio-6-deuteriooxybenzene [1]

Spectroscopic Characteristics

The spectroscopic properties of 2,4-Dichlorophenol-d4 are significantly influenced by deuterium substitution, which affects vibrational frequencies and nuclear magnetic resonance parameters [3] [4]. Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 167, reflecting the increased molecular weight due to deuterium incorporation [1] [2].

Nuclear magnetic resonance spectroscopy of deuterated chlorophenols demonstrates characteristic isotope effects on chemical shifts and coupling patterns [5] [4]. The deuterium atoms in 2,4-Dichlorophenol-d4 exhibit distinct spectroscopic signatures compared to their protium counterparts, particularly in deuterium nuclear magnetic resonance experiments where deuterium signals can be directly observed [5].

Infrared spectroscopy of related chlorophenol compounds shows characteristic absorption bands, with the hydroxyl stretching vibration typically appearing in the 3700-3000 wavenumber region [6]. For deuterated analogues, significant frequency shifts are expected due to the mass difference between deuterium and hydrogen, following the relationship where deuterium-containing bonds exhibit lower vibrational frequencies [4] [7].

The ultraviolet-visible absorption characteristics of the compound are expected to closely mirror those of the non-deuterated parent compound, with the primary absorption maximum occurring around 285 nanometers [8]. The deuterium substitution has minimal impact on electronic transitions, as the electronic structure remains largely unchanged [4].

Physical Properties

Melting and Boiling Points

The thermal properties of 2,4-Dichlorophenol-d4 are influenced by isotopic substitution effects. While specific experimental data for the deuterated compound are limited, the parent compound 2,4-dichlorophenol exhibits a melting point range of 42-43 degrees Celsius and a boiling point of 210 degrees Celsius at standard atmospheric pressure [9] [10].

Deuterium substitution typically results in slight increases in melting and boiling points due to the stronger intermolecular interactions associated with deuterium-containing bonds [11] [12]. The geometric isotope effect, where deuterium forms shorter and stronger bonds compared to hydrogen, contributes to enhanced molecular stability and higher phase transition temperatures [11] [12].

The boiling point elevation in deuterated compounds is attributed to the lower zero-point energy of deuterium-containing vibrations, which strengthens intermolecular hydrogen bonding interactions [7] [13]. For 2,4-Dichlorophenol-d4, the hydroxyl deuterium is expected to participate in stronger hydrogen bonding compared to the protium analogue [7].

Solubility Profile

The solubility characteristics of 2,4-Dichlorophenol-d4 are expected to closely parallel those of the non-deuterated parent compound, with potential minor variations due to isotopic effects. The parent compound exhibits moderate water solubility, with reported values of approximately 4.5 grams per liter at 20 degrees Celsius [9]. This moderate aqueous solubility is attributed to the polar hydroxyl group balanced against the hydrophobic chlorinated aromatic ring [14].

The compound demonstrates enhanced solubility in organic solvents such as ethanol, benzene, and other polar aprotic solvents [14]. The deuterium substitution may slightly alter the solubility profile due to changes in hydrogen bonding interactions and molecular volume effects [13].

pH-dependent solubility behavior is expected for 2,4-Dichlorophenol-d4, similar to its protium analogue, where alkaline conditions significantly increase aqueous solubility through deprotonation of the phenolic hydroxyl group [14]. The formation of the corresponding phenoxide anion under basic conditions enhances water solubility substantially [14].

Density and Physical State

Under standard temperature and pressure conditions, 2,4-Dichlorophenol-d4 exists as a solid with crystalline morphology [9] [10]. The parent compound exhibits a density of approximately 1.4-1.5 grams per cubic centimeter [9] [10], and the deuterated analogue is expected to show a slightly higher density due to the increased atomic mass of deuterium relative to hydrogen [2].

The physical appearance of the compound is characterized as white to pale yellow crystalline solid, consistent with the parent chlorophenol structure [10]. The deuterium substitution does not significantly alter the electronic structure or chromophoric properties, maintaining similar visual characteristics [11].

Vapor pressure measurements for related dichlorophenol compounds indicate relatively low volatility, with the parent compound exhibiting vapor pressures in the range of 0.1-1.3 hectopascals at ambient temperatures [9]. The deuterated version is expected to demonstrate even lower vapor pressure due to the strengthened intermolecular interactions associated with deuterium bonding [11].

Chemical Properties

Acid-Base Behavior and pKa Value

2,4-Dichlorophenol-d4 exhibits weakly acidic properties due to the phenolic hydroxyl group, with the acidity enhanced by the electron-withdrawing effects of the two chlorine substituents [15] [14]. The parent compound 2,4-dichlorophenol has a reported pKa value of 7.9, indicating mildly acidic behavior [15].

Deuterium isotope effects on acid-base equilibria are well-documented in the literature, with deuterated acids typically exhibiting higher pKa values compared to their protium analogues [13]. This effect, known as the solvent isotope effect, results from differences in zero-point energies between deuterium and hydrogen bonds [13]. For phenolic compounds, deuterium substitution at the hydroxyl position typically increases the pKa by approximately 0.4-0.6 units [13].

The acid dissociation behavior of 2,4-Dichlorophenol-d4 follows the equilibrium: ArOD ⇌ ArO⁻ + D⁺, where the deuteron (D⁺) is released instead of a proton [13]. The deuterium kinetic isotope effect influences both the forward and reverse reaction rates, with the overall equilibrium position shifted toward the undissociated form [13].

Reactivity Profile

The chemical reactivity of 2,4-Dichlorophenol-d4 encompasses several characteristic reaction pathways typical of chlorinated phenolic compounds. Electrophilic aromatic substitution reactions occur preferentially at the positions ortho and para to the electron-donating hydroxyl group, though the presence of chlorine atoms at positions 2 and 4 significantly deactivates the aromatic ring toward further substitution [15].

Oxidation reactions of 2,4-Dichlorophenol-d4 can be achieved using various oxidizing agents, including potassium permanganate and chromyl chloride, leading to the formation of corresponding quinones or carboxylic acid derivatives . The deuterium substitution may exhibit primary kinetic isotope effects when carbon-deuterium bonds are broken during these transformations [17] [18].

Nucleophilic substitution reactions can occur at the chlorine positions under appropriate conditions, with strong nucleophiles such as hydroxide ions or amines capable of displacing chloride ions . The deuterium labels provide valuable mechanistic information in these reactions, allowing researchers to trace the fate of specific hydrogen atoms throughout the transformation [19].

Stability Characteristics

The stability profile of 2,4-Dichlorophenol-d4 is influenced by both the electronic properties of the chlorinated phenol framework and the isotopic effects associated with deuterium substitution. The compound demonstrates enhanced thermal stability compared to its protium analogue due to the stronger carbon-deuterium and oxygen-deuterium bonds [11] [20].

Chemical stability under various pH conditions follows patterns similar to the parent compound, with increased stability under neutral to slightly acidic conditions [14]. Under strongly alkaline conditions, the compound undergoes deprotonation to form the corresponding phenoxide anion, which may be more susceptible to oxidative degradation [14].

Photochemical stability studies of related chlorophenol compounds indicate susceptibility to ultraviolet radiation, leading to photodegradation products through various mechanistic pathways [6]. The deuterium substitution in 2,4-Dichlorophenol-d4 may influence the photodegradation kinetics due to isotope effects on the primary photochemical processes [17].

Storage stability is generally excellent under proper conditions, with the compound remaining stable for extended periods when protected from light, moisture, and extreme temperatures [10]. The deuterium labels are particularly stable at non-exchangeable positions, making the compound valuable for long-term analytical applications [4].

Isotopic Effects on Chemical Behavior

The incorporation of deuterium atoms into the 2,4-Dichlorophenol structure introduces significant isotopic effects that influence various aspects of chemical behavior. Primary kinetic isotope effects occur when carbon-deuterium or oxygen-deuterium bonds are broken in rate-determining steps, typically resulting in reaction rate decreases by factors of 2-8 compared to the protium analogue [17] [18].

Secondary deuterium kinetic isotope effects arise from changes in hybridization and hyperconjugation at positions adjacent to the reaction center [17]. These effects are generally smaller in magnitude but provide valuable mechanistic information about transition state structures and reaction pathways [17] [18].

Equilibrium isotope effects manifest in the preferential partitioning of deuterium toward bonds with higher force constants [17]. In hydrogen bonding interactions involving 2,4-Dichlorophenol-d4, deuterium tends to favor the stronger hydrogen bond acceptor, leading to altered association constants and thermodynamic properties [7] [13].

The geometric isotope effect results in shorter and stronger bonds for deuterium compared to hydrogen, leading to subtle but measurable changes in molecular geometry [11] [12]. These structural perturbations can influence intermolecular interactions, crystal packing arrangements, and bulk physical properties [11] [12].

Solvent isotope effects become apparent when 2,4-Dichlorophenol-d4 is dissolved in heavy water versus normal water, with differences in solvation energies and hydrogen bonding networks affecting solubility and partitioning behavior [13]. These effects are particularly pronounced for the acid-base equilibrium, where deuterium oxide exhibits different proton-accepting properties compared to water [13].

Isotope Effect TypeMagnitudeImpact on 2,4-Dichlorophenol-d4
Primary Kinetic2-8 foldReaction rate changes when C-D or O-D bonds break
Secondary Kinetic1.1-1.4 foldMinor rate effects at adjacent positions
EquilibriumVariableAltered association constants and thermodynamics
GeometricSmall but measurableShorter, stronger deuterium bonds
Solvent0.4-0.6 pKa unitsModified acid-base behavior in heavy water

Laboratory-Scale Synthesis Routes

Deuteration of 2,4-Dichlorophenol

The direct deuteration of 2,4-dichlorophenol represents one of the most straightforward approaches for synthesizing 2,4-dichlorophenol-d4. This method typically employs deuterium oxide as the deuterium source in conjunction with heterogeneous catalysts under controlled conditions [1] [2].

Platinum-Catalyzed Deuteration Method: The most effective laboratory-scale approach utilizes platinum on carbon catalysts in the presence of deuterium oxide and hydrogen gas [1]. Under these conditions, 2,4-dichlorophenol undergoes hydrogen-deuterium exchange at the aromatic positions, achieving deuterium incorporation levels of 95-99% at room temperature [1]. The reaction proceeds through a mechanism involving platinum-mediated activation of both the aromatic carbon-hydrogen bonds and deuterium from deuterium oxide [1].

The optimal reaction conditions include a platinum on carbon loading of 5-10% by weight, deuterium oxide as solvent, and hydrogen gas atmosphere at atmospheric pressure [2]. Temperature control between 25-80°C ensures selective deuteration while minimizing side reactions [1]. The reaction time typically ranges from 6-24 hours depending on the desired level of deuterium incorporation [2].

Acid-Catalyzed Deuteration: An alternative approach employs hydrochloric acid as a catalyst in deuterium oxide solution under microwave irradiation [3] [4]. This method achieves 80-90% deuterium incorporation with high regioselectivity, particularly favoring ortho and para positions relative to the hydroxyl group [3]. The process requires only stoichiometric amounts of concentrated hydrochloric acid and can be completed within 15-30 minutes under microwave heating [4].

Chlorination of Deuterated Phenol

The chlorination of deuterated phenol provides an efficient route to 2,4-dichlorophenol-d4 when starting from perdeuterated or selectively deuterated phenol precursors [5] [6]. This approach allows for precise control over the deuteration pattern in the final product.

Direct Chlorination Process: Deuterated phenol can be chlorinated using gaseous chlorine at elevated temperatures (80-100°C) in the absence of catalysts [5]. The reaction follows electrophilic aromatic substitution mechanisms, with chlorine preferentially attacking the ortho and para positions relative to the hydroxyl group [6]. Under these conditions, 90-98% yields of 2,4-dichlorophenol-d4 can be achieved with deuterium retention exceeding 95% [5].

Catalytic Chlorination Methods: Improved selectivity and milder reaction conditions can be achieved using Lewis acid catalysts such as ferric chloride or aluminum chloride [7] [8]. These catalysts facilitate controlled chlorination at temperatures as low as 50-60°C while maintaining high deuterium retention in the aromatic ring [8]. The use of catalysts also reduces the formation of undesired polychlorinated byproducts [7].

Oxychlorination Approach: Recent developments have introduced oxychlorination methods using hydrogen chloride and hydrogen peroxide in the presence of manganese sulfate catalysts [9]. This water-based process achieves complete conversion of deuterated phenol to 2,4-dichlorophenol-d4 under mild conditions (room temperature to 60°C) with excellent selectivity [9]. The method offers advantages in terms of environmental friendliness and product separation [9].

Catalyst-Mediated Deuterium Exchange Reactions

Advanced catalyst systems have been developed to facilitate efficient deuterium exchange in phenolic compounds, offering superior control over regioselectivity and reaction conditions [10] [11].

Palladium-Based Catalyst Systems: Palladium on carbon and palladium-based complexes demonstrate exceptional activity for hydrogen-deuterium exchange reactions [12] [13]. These catalysts operate effectively at temperatures between 50-120°C and can achieve deuterium incorporation levels exceeding 95% [12]. The palladium systems are particularly effective for late-stage deuteration of complex molecular frameworks [12].

Silver-Catalyzed Deuteration: Silver triflate and related silver catalysts have emerged as cost-effective alternatives for regioselective deuteration [11]. These systems operate under neutral conditions without requiring external bases or additives, achieving 85-95% deuterium incorporation in electron-rich aromatic compounds [11]. The mild reaction conditions make silver catalysts particularly suitable for sensitive substrates [11].

Iron-Based Nanostructured Catalysts: Recent advances have introduced iron-based nanostructured catalysts prepared from cellulose and iron salts [10] [14]. These earth-abundant catalysts enable scalable deuteration processes with deuterium incorporation levels of 90-98% under hydrogen pressure [10]. The air- and water-stable nature of these catalysts facilitates straightforward handling and storage [14].

Manganese and Ruthenium Pincer Complexes: Homogeneous pincer complexes based on manganese and ruthenium metals offer regioselective deuteration capabilities [15]. These catalysts can distinguish between different carbon-hydrogen bonds, allowing for selective deuteration at alpha and beta positions relative to functional groups [15]. Operating temperatures of 80-120°C and deuterium oxide as both solvent and deuterium source make these systems attractive for research applications [15].

Industrial Production Methods

Chlorination Processes

Industrial production of 2,4-dichlorophenol typically employs large-scale chlorination of phenol using chlorine gas in molten phase reactions [16] [9]. These processes can be adapted for deuterated analogue production with appropriate modifications to accommodate deuterated starting materials.

Molten Phase Chlorination: The standard industrial method involves chlorination of molten phenol with chlorine gas at temperatures of 80-150°C in cast-iron reactors [16]. For deuterated analogues, this process requires careful control of reaction conditions to minimize deuterium loss through exchange reactions [16]. Yields based on chlorine and phenol typically exceed 95%, and the isomer distribution can be controlled through chlorination level and recycling of intermediates [16].

Continuous Process Design: Modern industrial facilities employ continuous chlorination processes with integrated separation and purification systems [17]. These designs incorporate heat recovery systems and chlorine recycling to improve economic efficiency [17]. For deuterated compounds, additional considerations include deuterium recovery systems and specialized analytical monitoring [17].

Process Optimization: Industrial chlorination processes benefit from advanced process control systems that monitor reaction temperature, chlorine flow rates, and product composition in real-time [9]. These systems ensure consistent product quality and minimize waste generation [9]. Automated sampling and analysis systems provide continuous feedback on deuterium content and chemical purity [9].

Deuteration Techniques

Large-scale deuteration processes require specialized equipment and procedures to ensure economic viability and product quality [10] [18].

Flow Synthesis Systems: Continuous flow deuteration systems offer advantages for industrial-scale production of deuterated compounds [2] [18]. These systems utilize packed bed reactors containing platinum on carbon beads through which substrate solutions are continuously passed [2]. The technology enables production rates of 1 kilogram per month or higher with minimal labor requirements [19] [18].

Electrochemical Deuteration: Industrial electrochemical deuteration systems employ membrane reactors with proton-conducting membranes [20] [18]. These systems operate at ambient pressure and room temperature, making them suitable for continuous operation [18]. Deuterium incorporation levels of 72-99% can be achieved with high selectivity and minimal waste generation [20].

High-Pressure Deuteration: Industrial-scale deuteration can be accomplished using high-temperature, high-pressure conditions with deuterium oxide [21]. This approach operates under subcritical or supercritical conditions (200-500°C, 5-50 MPa) and can process a wide range of organic substrates [21]. The method requires specialized pressure vessels and safety systems but offers broad applicability [21].

Hybrid Processing Systems: Advanced industrial facilities combine multiple deuteration techniques to optimize efficiency and product quality [10]. These systems may integrate hydrogen-deuterium exchange reactions with purification steps such as distillation or crystallization [10]. Automated control systems ensure consistent product specifications and minimize deuterium waste [10].

Purification and Quality Control Protocols

The purification of 2,4-dichlorophenol-d4 requires specialized techniques to achieve the high purity levels demanded for analytical and pharmaceutical applications [22] [23].

Chromatographic Purification: Column chromatography using silica gel or other stationary phases provides effective separation of 2,4-dichlorophenol-d4 from reaction byproducts and isomeric impurities [22]. Gradient elution systems using hexane-ethyl acetate mixtures typically achieve purities of 95-99% with recovery yields of 80-90% [22]. The method is scalable from laboratory to pilot scale applications [22].

Recrystallization Methods: Recrystallization from appropriate solvent systems offers high purification efficiency with purities reaching 98-99.5% [23]. Common recrystallization solvents include petroleum ether, hexane, or aqueous ethanol solutions [23]. The method is particularly effective for removing trace impurities and achieving high chemical purity [23].

Distillation Techniques: Fractional distillation under reduced pressure enables separation based on boiling point differences [23]. This technique is particularly useful for industrial-scale purification where high throughput is required [23]. Typical purities of 90-95% can be achieved with recovery yields of 85-95% [23].

XLogP3

3.1

Wikipedia

2,4-Dichloro(O-~2~H_4_)phenol

Dates

Last modified: 08-16-2023

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